molecular formula C17H25N5O4 B609000 Methyltetrazine-PEG4-Amine CAS No. 1802908-05-9

Methyltetrazine-PEG4-Amine

Cat. No.: B609000
CAS No.: 1802908-05-9
M. Wt: 363.42
InChI Key: JOEAATMYJGXMGS-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-Amine is a heterobifunctional linker that contains a methyltetrazine moiety and a primary amine group. This compound is widely used in bioorthogonal chemistry, particularly for its ability to undergo inverse electron demand Diels-Alder cycloaddition reactions. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous buffers, making it highly suitable for various biological applications .

Mechanism of Action

Target of Action

Methyltetrazine-PEG4-Amine is an amine-reactive reagent that primarily targets proteins, peptides, or amine-modified oligonucleotides . It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

The compound forms a covalent bond with its targets at a pH level of 7-9 . This interaction is facilitated by the NHS ester present in the compound, which can react with a primary amine . The PEG spacer arm in the compound provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

Biochemical Pathways

The compound is used in the process of bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Pharmacokinetics

It is known that this compound is soluble in aqueous buffers up to 18 mM . This solubility likely contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable amide bond with proteins, peptides, or amine-modified oligonucleotides . This enables the visualization of enzyme activities within complex biological systems .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound reacts specifically and efficiently with a primary amine at a pH level of 7-9 . It is also moisture-sensitive, and exposure to moisture can cause the NHS-ester moiety to hydrolyze and become non-reactive . Therefore, it is recommended to prepare stock solutions immediately before use and to store them in anhydrous solvents .

Biochemical Analysis

Biochemical Properties

Methyltetrazine-PEG4-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. In the context of activity-based protein profiling (ABPP), it is employed as a mechanism-based inhibitor, called an activity-based probe (ABP), which is able to react with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct .

Temporal Effects in Laboratory Settings

It is known that the stability of this compound is substantially improved compared to hydrogen substituted tetrazines .

Metabolic Pathways

It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells.

Subcellular Localization

It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Amine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with a PEG4-NHS ester. The NHS ester reacts specifically with primary amines to form a stable amide bond. The reaction is typically carried out in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at near-neutral pH (7-9) to ensure optimal conjugation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Methyltetrazine-PEG2-Amine
  • Methyltetrazine-PEG4-NHS Ester
  • Methyltetrazinylalanine

Comparison: Methyltetrazine-PEG4-Amine stands out due to its longer PEG spacer, which enhances solubility and reduces steric hindrance compared to shorter PEG linkers like Methyltetrazine-PEG2-Amine. The presence of a primary amine group allows for versatile conjugation with various biomolecules, making it more adaptable for different applications .

Properties

IUPAC Name

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEAATMYJGXMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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